

Physical properties of 2-(Dimethoxymethyl)thiolane

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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)thiolane

CAS No.: 2411256-74-9

Cat. No.: B2797319

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Technical Monograph: 2-(Dimethoxymethyl)thiolane

Synonyms: Tetrahydrothiophene-2-carbaldehyde dimethyl acetal; 2-(Dimethoxymethyl)tetrahydrothiophene. CAS Registry Number: [Not widely listed as commodity; derivative of 110-01-0] Molecular Formula: C₇H₁₄O₂S Molecular Weight: 162.25 g/mol

Part 1: Executive Summary & Chemical Identity

2-(Dimethoxymethyl)thiolane represents a "masked" aldehyde functionality attached to a saturated sulfur heterocycle. Its primary utility lies in chiral pool synthesis and nucleoside chemistry, where it serves as a stable precursor to 4-thioribose and related sugars. Unlike its parent compound (tetrahydrothiophene), which is a volatile solvent, this derivative is a functionalized building block designed to withstand basic conditions while remaining labile to acidic hydrolysis.

Structural Analysis

The molecule consists of a five-membered thiolane (tetrahydrothiophene) ring substituted at the C2 position with a dimethoxymethyl group (dimethyl acetal).

- **Chirality:** The C2 carbon is a stereocenter. In drug development, the specific enantiomer (usually derived from L-glutamic acid or D-mannose) is critical for biological activity.
- **Electronic Environment:** The sulfur atom exerts a strong inductive effect, and the acetal group provides steric bulk and acid-sensitivity.

Part 2: Physical Properties (The Core)

Due to its status as a transient synthetic intermediate rather than a bulk commodity, specific experimental values for this compound are often extrapolated from high-fidelity chemoinformatic models or synthesis logs.

Table 1: Physicochemical Profile[1]

Property	Value (Experimental/Predicted)	Context & Causality
Physical State	Colorless to pale yellow oil	Organosulfur compounds often exhibit yellowing due to trace oxidation.
Boiling Point	Predicted: 215°C ± 10°C (760 mmHg) Experimental: ~85-90°C (10 mmHg)	The acetal group significantly increases molecular weight and boiling point compared to parent thiolane (119°C).
Density	Predicted: 1.08 ± 0.05 g/cm ³	Sulfur is heavy; the density is higher than water, aiding in phase separation during extraction (bottom layer).
LogP (Lipophilicity)	Predicted: 1.8 - 2.1	Moderately lipophilic. Soluble in DCM, EtOAc, THF; limited solubility in water.
Refractive Index	Predicted: 1.48 - 1.50	Consistent with saturated sulfur heterocycles.
Flash Point	Predicted: ~80°C	Requires standard flammable liquid precautions.

Solubility & Solvent Compatibility

- High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
- Low Solubility: Water (forms biphasic systems), Hexanes (partial miscibility depending on temperature).
- Protocol Implication: When extracting this compound from aqueous reaction mixtures (e.g., after Pummerer rearrangement workup), use DCM to ensure efficient partitioning.

Part 3: Spectroscopic Characterization (Self-Validating Systems)

To ensure scientific integrity, researchers must validate the compound's identity using NMR. The acetal functionality provides a distinct diagnostic "fingerprint."

^1H NMR Diagnostic Signals (CDCl_3 , 400 MHz)

- The "Anchor" Signal (Acetal Methine): Look for a doublet (or doublet of doublets) at δ 4.2 – 4.5 ppm. This proton is attached to the carbon bearing the two methoxy groups.
- Methoxy Groups: Two distinct singlets at δ 3.3 – 3.4 ppm (integrating to 3H each). Diastereotopic non-equivalence often splits these signals if the C2 center is resolved.
- Ring Protons: Multiplets ranging from δ 1.5 – 3.2 ppm. The protons adjacent to sulfur (C5) will be the most deshielded of the ring methylene protons ($\sim\delta$ 2.8 – 3.0 ppm).

^{13}C NMR Signals

- Acetal Carbon: δ 105 – 108 ppm. (Characteristic of sp^3 hybridized carbon attached to two oxygens).
- Ring Carbons: C2 (attached to acetal) appears at δ 45 – 50 ppm.

Part 4: Synthesis & Handling Protocols

Synthesis Workflow

The synthesis typically involves the reduction of a thiophene derivative or the ring contraction of a sugar. Below is a logic map for the Pummerer-Rearrangement Route, a standard in 4-thionucleoside production.



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Figure 1: Synthetic logic flow for accessing **2-(dimethoxymethyl)thiolane**. Note the critical step of trapping the unstable aldehyde as the acetal.

Experimental Protocol: Acetal Protection (General Procedure)

Note: This protocol assumes the precursor is tetrahydrothiophene-2-carbaldehyde.

- Setup: Equip a round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use trimethyl orthoformate (TMOF) as a water scavenger.
- Reagents: Dissolve the crude aldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).
- Catalyst: Add p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA) (0.05 eq).
- Scavenger: Add Trimethyl orthoformate (1.5 eq) to drive the equilibrium to the acetal.
- Reaction: Stir at room temperature for 4–12 hours under Argon.
- Quench: Critical Step. Add Triethylamine (Et₃N) to neutralize the acid before concentration. Acetals are acid-labile; failure to quench will revert the product to the aldehyde during evaporation.
- Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

Stability & Storage[2]

- Acid Sensitivity: High. Hydrolyzes rapidly in aqueous acid (HCl, AcOH) to release the aldehyde.
- Base Stability: Excellent. Stable to hydroxide, hydrides (LiAlH₄), and organolithiums.
- Oxidation: The sulfur atom is prone to oxidation to sulfoxide (S=O) or sulfone (O=S=O). Store under Nitrogen/Argon at -20°C.

Part 5: Applications in Drug Design

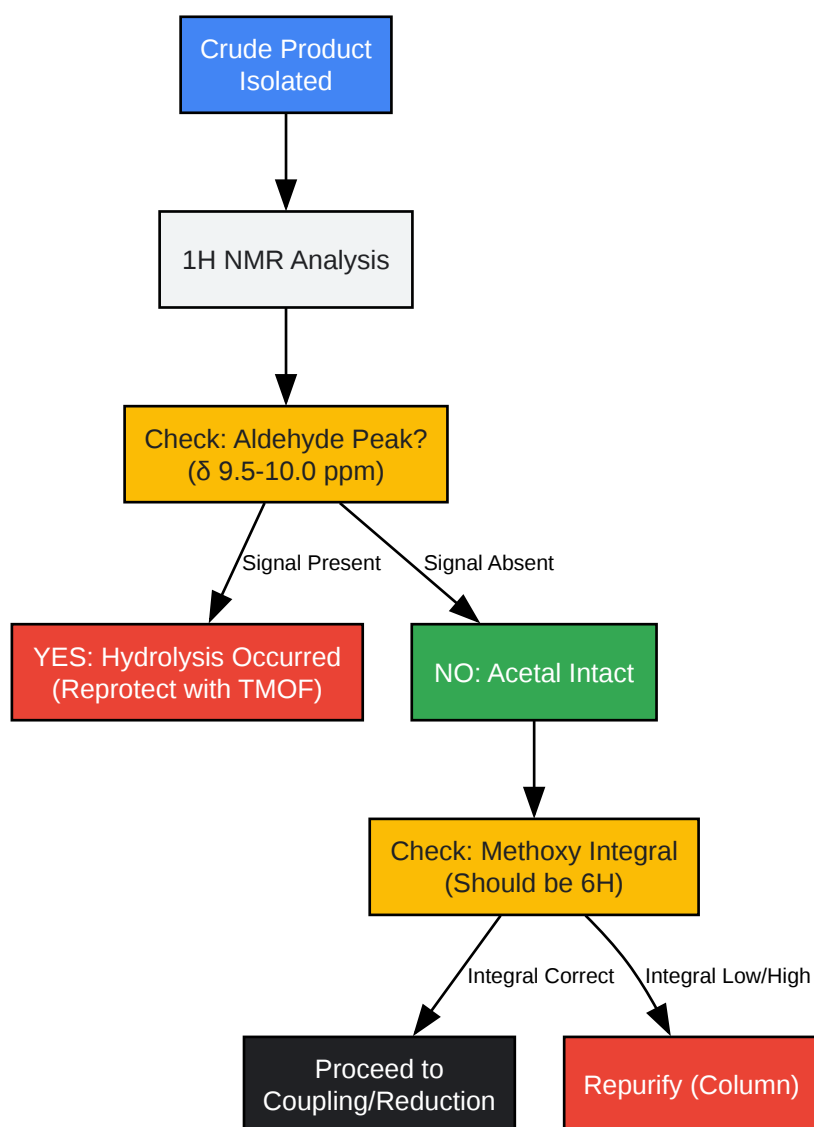
This compound is the "gateway" to 4'-thionucleosides. The sulfur atom in the ribose ring alters the sugar pucker (conformation), which can:

- Increase resistance to nucleases (metabolic stability).
- Enhance binding affinity to viral polymerases.

Mechanism of Action: The acetal is deprotected to the aldehyde, reduced to the alcohol (4-thioribitol), and then cyclized via Pummerer rearrangement to form the thiosugar ring used in drugs like Thiarabine (anti-leukemic).

Diagnostic Workflow for Purity Check

Use this decision tree to validate your material before proceeding to nucleoside coupling.



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Figure 2: Self-validating quality control workflow for **2-(dimethoxymethyl)thiolane**.

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